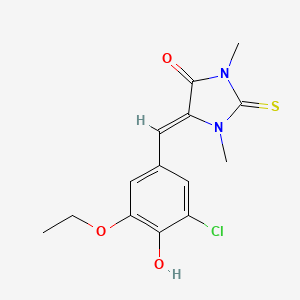
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDK9 inhibitor and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves the inhibition of CDK9, which is a protein involved in the regulation of gene expression. CDK9 inhibitors such as 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide block the activity of CDK9, leading to the inhibition of transcription of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been found to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CDK9 inhibitors such as 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide have been found to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide in lab experiments is its potency as a CDK9 inhibitor. This compound has been found to be highly effective in blocking the activity of CDK9 and inhibiting the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide. One potential direction is the development of more potent and selective CDK9 inhibitors for use in cancer therapy. Additionally, further studies are needed to investigate the potential applications of CDK9 inhibitors in other diseases such as HIV and heart disease. Finally, more research is needed to fully understand the mechanism of action of CDK9 inhibitors such as 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide and their potential for use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid to yield the desired product.
Applications De Recherche Scientifique
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of CDK9, a protein that plays a crucial role in the regulation of gene expression. CDK9 is a promising target for cancer therapy, and CDK9 inhibitors such as 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide have shown promising results in preclinical studies.
Propriétés
IUPAC Name |
4-chloro-3-(2,5-dioxopyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-2-1-6(11(13)17)5-8(7)14-9(15)3-4-10(14)16/h1-5H,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCOZJMQSAKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N2C(=O)C=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2,5-dioxopyrrol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)


![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)

![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)
![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)